

physicochemical properties of (1-Trityl-1h-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Trityl-1h-imidazol-5-yl)methanol

Cat. No.: B064809

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **(1-Trityl-1h-imidazol-5-yl)methanol**

Executive Summary

(1-Trityl-1h-imidazol-5-yl)methanol, a key heterocyclic organic compound, serves as a pivotal intermediate in the landscape of pharmaceutical research and development. Its unique molecular architecture, featuring a bulky, acid-labile trityl protecting group on the imidazole core and a reactive hydroxymethyl functional group, makes it a versatile building block for synthesizing complex, biologically active molecules. This guide offers a comprehensive analysis of its core physicochemical properties, spectroscopic signature, and chemical reactivity. Tailored for researchers, medicinal chemists, and drug development scientists, this document synthesizes theoretical data with practical, field-proven insights into its analytical characterization and handling, ensuring a foundation of scientific integrity and experimental reliability.

Introduction and Strategic Significance

In modern synthetic chemistry, the strategic use of protecting groups is fundamental to achieving high-yield, selective transformations. **(1-Trityl-1h-imidazol-5-yl)methanol** exemplifies this principle. The triphenylmethyl (trityl) group serves a dual purpose: it protects the N-1 position of the imidazole ring from undesired reactions and its significant steric bulk can direct reactions at other positions of the molecule.^{[1][2]} Furthermore, its lipophilic nature often

enhances the solubility of intermediates in common organic solvents, and its introduction can facilitate crystallization and purification.[2][3]

The compound is particularly valuable in medicinal chemistry, where the imidazole moiety is a well-known pharmacophore present in numerous therapeutic agents. The hydroxymethyl group at the C-5 position acts as a crucial synthetic handle, allowing for elongation or modification to build diverse molecular scaffolds.[3] This has led to its application as an intermediate in the development of novel therapeutics, including anti-cancer agents and enzyme inhibitors.[3][4] Understanding its fundamental properties is therefore critical for its effective utilization in multi-step synthetic campaigns.

Caption: Chemical structure of **(1-Trityl-1h-imidazol-5-yl)methanol**.

Core Physicochemical Properties

The functional utility of a chemical intermediate is largely dictated by its physical properties. These parameters influence reaction conditions, solvent selection, purification strategies, and storage protocols. The properties of **(1-Trityl-1h-imidazol-5-yl)methanol** are summarized below, based on computational data from authoritative chemical databases.

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₀ N ₂ O	[5][6]
Molecular Weight	340.4 g/mol	[6]
Exact Mass	340.157563266 Da	[6]
XLogP3-AA (LogP)	3.9	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	2	[6]
Appearance	Predicted to be a white to off-white powder	[7]

Solubility & Stability Profile:

- Solubility: The high calculated LogP value of 3.9 indicates significant lipophilicity, predicting good solubility in organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.^[6] Its solubility in polar protic solvents like water is expected to be low. For applications requiring aqueous solubility, the compound can be converted to a salt, such as the hydrochloride salt, which would exhibit greater water solubility.^[8]
- Stability: The compound is generally stable under neutral and basic conditions.^[2] The trityl protecting group is, by design, sensitive to acid.^[1] Exposure to acidic conditions will lead to cleavage of the trityl group, liberating the free imidazole. Therefore, the compound should be stored in a cool, dry environment away from acidic vapors and reagents.^[3]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **(1-Trityl-1h-imidazol-5-yl)methanol** is paramount before its use in subsequent synthetic steps. A multi-technique approach provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.
 - Trityl Protons: A complex multiplet in the aromatic region, typically around δ 7.1-7.5 ppm, integrating to 15 hydrogens.
 - Imidazole Protons: Two distinct singlets for the two protons on the imidazole ring.
 - Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.7 ppm, integrating to 2 hydrogens.
 - Hydroxyl Proton (-OH): A broad singlet that is exchangeable with D₂O. Its chemical shift can vary depending on concentration and solvent.
- ¹³C NMR: The carbon spectrum will corroborate the structure.
 - Trityl Carbons: Multiple signals in the aromatic region (δ 120-145 ppm) and a quaternary carbon signal for the central carbon of the trityl group.

- Imidazole Carbons: Three distinct signals for the imidazole ring carbons.
- Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 55-60 ppm.

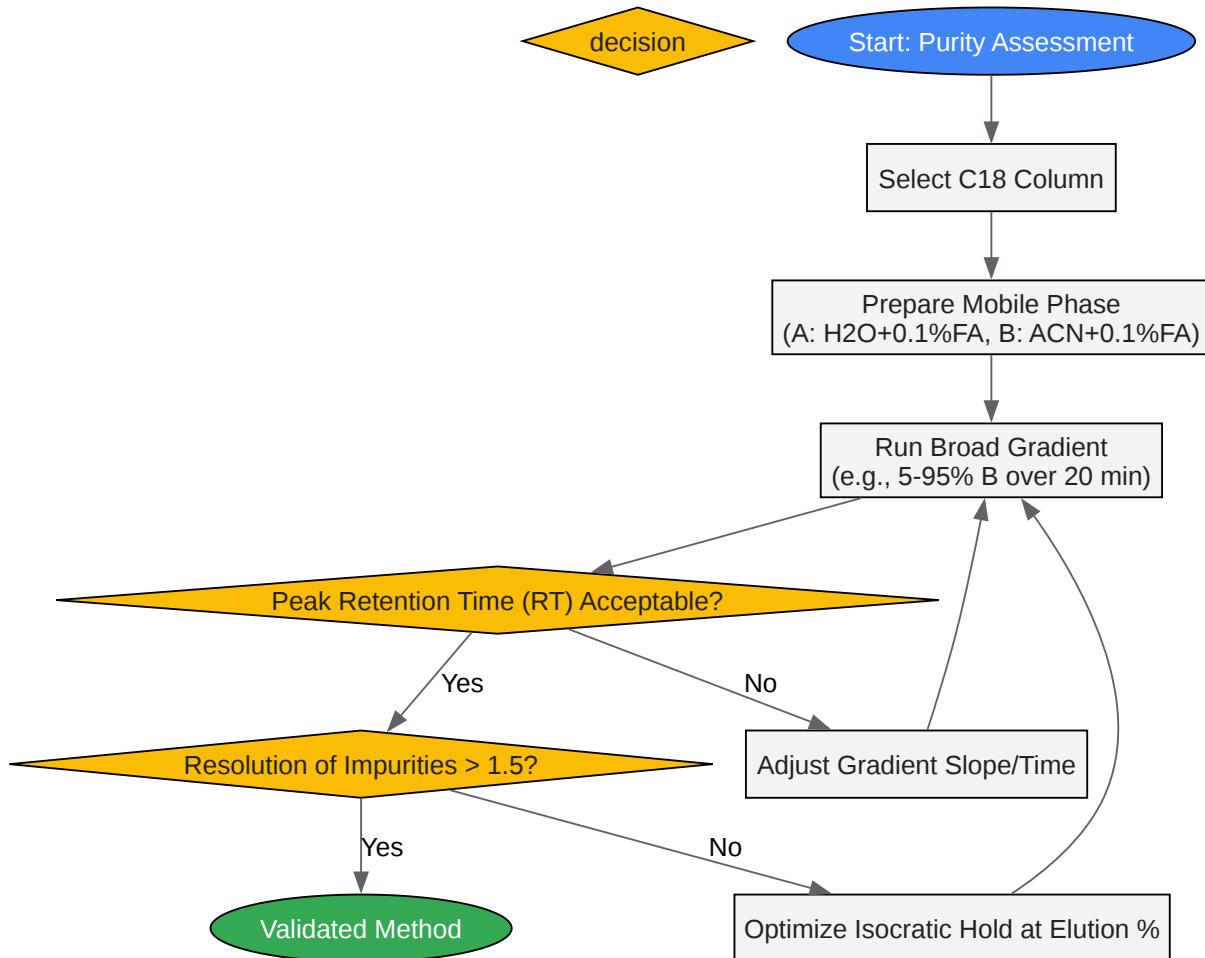
Protocol: NMR Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of **(1-Trityl-1h-imidazol-5-yl)methanol** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice due to the compound's lipophilicity.[9]
- Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
- Analysis: Insert the sample into the NMR spectrometer and acquire ¹H, ¹³C, and other relevant spectra as needed. The causality for choosing a high-resolution instrument (\geq 400 MHz) is to resolve the complex multiplets of the trityl group's aromatic protons.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis.

- Expected Ionization: In electrospray ionization (ESI) positive mode, the compound is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 341.16.
- Key Fragmentation: A hallmark of trityl-protected compounds is the facile loss of the trityl group to form the highly stable triphenylmethyl cation. Therefore, a prominent fragment ion at m/z 243 is a key diagnostic peak in the mass spectrum, confirming the presence of the trityl group.[6]

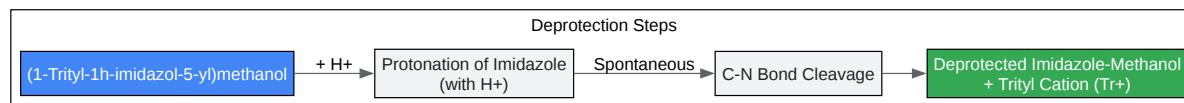

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates.

Developing a robust method is crucial for ensuring the quality of the material.

Protocol: Reverse-Phase HPLC Method Development Workflow

- Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size). The non-polar nature of the C18 stationary phase is well-suited for retaining the lipophilic analyte.
- Mobile Phase Selection: Use a binary mobile phase system:
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid sharpens peaks by suppressing the ionization of residual silanols on the silica backbone.
 - Mobile Phase B: Acetonitrile (ACN) or Methanol with 0.1% of the same acid. ACN is often preferred for its lower viscosity and UV cutoff.
- Isocratic Scouting: Run several isocratic methods (e.g., 60% B, 70% B, 80% B) to determine the approximate solvent strength needed to elute the compound with a reasonable retention time (k' between 2 and 10).
- Gradient Development: Based on scouting runs, design a linear gradient. A typical starting point is a 5-95% B gradient over 20 minutes. This allows for the elution of the main peak while also separating it from potentially more or less polar impurities.
- Optimization: Adjust the gradient slope and duration to achieve optimal resolution between the main peak and any impurities. The flow rate (typically 1.0 mL/min) and column temperature (e.g., 30 °C) can also be optimized to improve peak shape and reproducibility.
- Detection: Use a UV detector set at a wavelength where the compound has strong absorbance, likely around 254 nm due to the aromatic rings.


[Click to download full resolution via product page](#)

Caption: Workflow for developing a self-validating HPLC purity method.

Chemical Reactivity and Handling

The primary chemical reactivity of interest for this molecule is the cleavage of the trityl group. This reaction is fundamental to its role as a protected intermediate.

- Acid-Catalyzed Deprotection: The trityl group is readily removed under mild acidic conditions. [1] The mechanism proceeds via protonation of the imidazole nitrogen, followed by cleavage of the C-N bond to release the deprotected imidazole and the highly resonance-stabilized triphenylmethyl cation.[1] Common reagents for this transformation include trifluoroacetic acid (TFA) in DCM, or aqueous acetic acid.[2] The extreme stability of the carbocation is the thermodynamic driving force for this reaction.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism for the acid-catalyzed deprotection.

- Handling and Storage:
 - Storage: The compound should be stored in a tightly sealed container in a cool (0-8°C is often recommended), dry, and well-ventilated area.[3]
 - Incompatibilities: Keep away from strong oxidizing agents and, most importantly, strong acids to prevent premature deprotection.[10]
 - Safety: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material.

Conclusion

(1-Trityl-1h-imidazol-5-yl)methanol is a high-value synthetic intermediate with a well-defined physicochemical profile. Its significant lipophilicity, coupled with the acid-sensitive nature of the trityl protecting group, dictates its handling, purification, and reaction conditions. The analytical methods outlined in this guide provide a robust framework for its characterization, ensuring structural integrity and purity. A thorough understanding of these properties empowers

researchers and drug development professionals to leverage this versatile molecule to its full potential in the synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—triphenylmethyl series [en.hightfine.com]
- 3. chemimpex.com [chemimpex.com]
- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 5. PubChemLite - (1-trityl-1h-imidazol-5-yl)methanol (C₂₃H₂₀N₂O) [pubchemlite.lcsb.uni.lu]
- 6. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | C₂₃H₂₀N₂O | CID 382182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (5-Methyl-1-trityl-1H-imidazol-4-yl)Methanol, CasNo.106147-84-6 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 8. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Triphenylmethanol CAS#: 76-84-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of (1-Trityl-1h-imidazol-5-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064809#physicochemical-properties-of-1-trityl-1h-imidazol-5-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com